Compound Description: This compound demonstrated strong inhibitory effects on osteoclastogenesis, altering the mRNA expression of osteoclast-specific marker genes and blocking mature osteoclast formation. It effectively suppressed F-actin belt formation and bone resorption activity in vitro. Furthermore, it prevented OVX-induced bone loss in vivo. []
Compound Description: Sch-350634 is a potent CCR5 antagonist, effectively inhibiting HIV-1 entry and replication in PBMCs. Notably, it exhibits excellent oral bioavailability in rats, dogs, and monkeys. []
Compound Description: Centhaquin is a centrally acting hypotensive compound, meaning it lowers blood pressure. Studies indicate its hypotensive effect is not attributed to a depression in cardiac contractility. []
Compound Description: NAPMA demonstrated significant inhibition of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cell formation from bone marrow-derived macrophages in a dose-dependent manner, without exhibiting cytotoxic effects. It effectively downregulated osteoclast-specific markers, including c-Fos, NFATc1, DC-STAMP, cathepsin K, and MMP-9, at both transcript and protein levels. []
Compound Description: PPOA-N-Ac-2-Cl significantly decreased the formation of multinucleated tartrate-resistant acid phosphatase (TRAP)-positive cells in a dose-dependent manner without inducing significant cytotoxicity. It influenced the expression of osteoclast-specific marker genes, including TRAF6, c-fos, DC-STAMP, NFATc1, MMP9, CtsK, and TRAP (Acp5), during RANKL-mediated osteoclastogenesis. []
Compound Description: BI 665915 is a potent 5-lipoxygenase-activating protein (FLAP) inhibitor, displaying excellent FLAP binding potency (IC50 < 10 nM) and potent inhibition of LTB4 synthesis in human whole blood (IC50 < 100 nM). This compound possesses an excellent cross-species drug metabolism and pharmacokinetics (DMPK) profile, predicting low human clearance and a low risk for drug-drug interactions due to its cytochrome P450 3A4 profile. []
Compound Description: This compound is synthesized from 2-acetothiophene, 1-[3-(trifluoromethyl)phenyl]piperazine, and paraformaldehyde. The piperazine ring in the cation adopts a chair conformation, and the F atoms of the trifluoromethyl groups are disordered over two sites with a ratio of major and minor occupancy of approximately 0.6:0.4. []
Compound Description: OPC-14523 displays a high affinity for σ and 5-HT1A receptors, as well as for the 5-HT transporter. Preclinical studies show that it produces antidepressant-like effects. Notably, a 2-day treatment (1 mg/kg/day) with OPC-14523 significantly increased the firing activity of dorsal raphe nucleus (DRN) putative 5-HT neurons in anesthetized rats. [, ]
Compound Description: Ponatinib is a tyrosine kinase inhibitor primarily used for treating chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL). It functions by inhibiting the BCR-ABL fusion protein, a key driver in these diseases. []
Compound Description: Niflumic acid is a non-steroidal anti-inflammatory drug (NSAID) used to treat pain and inflammation. It exerts its effects by inhibiting cyclooxygenase (COX) enzymes, which are involved in prostaglandin synthesis. []
Compound Description: This compound is synthesized through an eight-step process starting from oxoacetic acid monohydrate. It involves a series of reactions, including condensation, reductive amination, protection, activation, Grignard reaction, deprotection, coupling, and final deprotection. []
Compound Description: Antrafenine is an analgesic drug, meaning it relieves pain. It has demonstrated six to nine times greater potency as an analgesic than the reference compounds glafenine and aminopyrine. Additionally, it exhibits minor anti-inflammatory activity. []
Compound Description: TAK-632 acts as a potent inhibitor of necroptosis by targeting both receptor-interacting protein kinase 1 (RIPK1) and 3 (RIPK3) kinases. []
Compound Description: This compound is synthesized by hydrogenating 2-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-2-(pyridin-4-yl)-1H-imidazol-1-yl}-N,N-dimethylethanamine, which is obtained through the N-alkylation of 4-{4-[4-fluoro-3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}pyridine. []
Compound Description: JNJ-1930942 is a highly selective α7 nicotinic acetylcholine receptor (nAChR) positive allosteric modulator. It enhances choline-evoked rises in intracellular Ca2+ levels in GH4C1 cells expressing the cloned human α7 nAChR without affecting α4β2, α3β4 nAChRs, or the 5-HT3A channel. []
Compound Description: SNAP 94847 is a novel MCHR1 antagonist. Both acute (1 h) and chronic (28 days) p.o. dosing with SNAP 94847 showed a significant increase in the time spent in the light compartment of the light/dark paradigm (L/D) box in BALB/cJ mice. An anxiolytic/antidepressant-like effect was also observed in the novelty suppressed feeding (NSF) test in 129S6/SvEvTac mice after acute and chronic treatment with SNAP 94847, whereas no effect was observed in the forced swim test (FST). []
2-aminothiazole
Compound Description: 2-Aminothiazole serves as a novel scaffold for Src family kinase inhibitors. []
Compound Description: CHMFL-ABL-053 is a potent and selective BCR-ABL inhibitor, showing potential as a therapeutic candidate for chronic myeloid leukemia (CML). []
Compound Description: This compound displays an unusual case of concomitant dimorphism, existing in two distinct crystalline forms that melt simultaneously and undergo a solid-to-solid phase transition at the same temperature. []
Compound Description: Sch-417690/Sch-D is a potent, highly selective, and orally bioavailable CCR5 antagonist, functioning as a potent inhibitor of HIV-1 entry into target cells. This compound is currently in clinical trials. []
Compound Description: AP24534 is a potent, orally active pan-inhibitor of the breakpoint cluster region-Abelson (BCR-ABL) kinase, including the T315I gatekeeper mutant. It exhibits potential as an effective treatment for chronic myeloid leukemia (CML), including cases resistant to other therapies. []
Compound Description: BMS-279700 is an orally active lead compound that potently inhibits p56Lck and T cell proliferation. It blocks the production of proinflammatory cytokines (IL-2 and TNFα) in vivo. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.